4-[(5-Phenylthiophen-2-yl)methyl]morpholine
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Overview
Description
4-[(5-Phenylthiophen-2-yl)methyl]morpholine is a compound that features a morpholine ring substituted with a 5-phenylthiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Phenylthiophen-2-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable thiophene derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated thiophene derivative under basic conditions. For example, 5-phenyl-2-bromothiophene can be reacted with morpholine in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Phenylthiophen-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl group can be reduced under hydrogenation conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Bases such as sodium hydride or potassium carbonate are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(5-Phenylthiophen-2-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4-[(5-Phenylthiophen-2-yl)methyl]morpholine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 5-phenylthiophene and 2-bromothiophene share structural similarities.
Morpholine Derivatives: Compounds like N-methylmorpholine and 4-tosylmorpholine are structurally related.
Uniqueness
4-[(5-Phenylthiophen-2-yl)methyl]morpholine is unique due to the combination of the morpholine ring and the phenylthiophene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62403-41-2 |
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Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-[(5-phenylthiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C15H17NOS/c1-2-4-13(5-3-1)15-7-6-14(18-15)12-16-8-10-17-11-9-16/h1-7H,8-12H2 |
InChI Key |
CIMJKEQWRZBPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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